molecular formula C9H6ClN5O2S B15057477 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide

3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide

Cat. No.: B15057477
M. Wt: 283.70 g/mol
InChI Key: CFNRFQZDZLZTDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide is a heterocyclic compound that features a unique combination of a triazole ring and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloroaniline with thiocarbonyl diimidazole to form the intermediate, which is then reacted with 1H-1,2,4-triazole under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives.

Scientific Research Applications

3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing into its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors through hydrogen bonding and dipole interactions, while the thiadiazine ring can modulate the activity of various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Known for its antimicrobial and anticancer properties.

    Thiadiazine: Used in the development of pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-Chloro-7-(1H-1,2,4-triazol-1-yl)-2H-benzo[e][1,2,4]thiadiazine1,1-dioxide apart is its unique combination of a triazole and thiadiazine ring, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C9H6ClN5O2S

Molecular Weight

283.70 g/mol

IUPAC Name

3-chloro-7-(1,2,4-triazol-1-yl)-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H6ClN5O2S/c10-9-13-7-2-1-6(15-5-11-4-12-15)3-8(7)18(16,17)14-9/h1-5H,(H,13,14)

InChI Key

CFNRFQZDZLZTDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N3C=NC=N3)S(=O)(=O)N=C(N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.